4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a benzothiazole moiety, a triazole ring, and a tolyl group, which together contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]-thiazole derivatives have been found to exhibit antimycobacterial activity, suggesting a potential role in combating mycobacterium tuberculosis .
Mode of Action
Similar compounds have been found to interact with their targets and induce changes that result in antimycobacterial activity
Biochemical Pathways
Similar compounds have been found to regulate cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways . This suggests that the compound may have a role in regulating cell proliferation and death.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered in the design of the compound .
Result of Action
Similar compounds have been found to induce g2/m cell cycle arrest and apoptosis in cancer cell lines . This suggests that the compound may have a role in regulating cell cycle progression and inducing cell death.
Action Environment
The stability of similar compounds has been studied using various models , suggesting that environmental factors may play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of Benzothiazole: The benzothiazole moiety can be synthesized from commercially available benzo[d]thiazole-2-thiol and primary or secondary amines through an S-oxidation/S–N coupling approach.
Formation of Triazole Ring:
Coupling Reactions: The final step involves coupling the benzothiazole and triazole moieties under suitable conditions, such as using a base-promoted N-alkylation method.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with unique optical and electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Research: It is investigated for its interactions with biological targets and pathways, contributing to the understanding of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole moiety and is known for its pharmacological activities.
1,2,3-triazole derivatives: Compounds with similar triazole rings are widely studied for their diverse chemical properties and applications.
Uniqueness
Its structural features enable it to participate in a wide range of chemical reactions and exhibit various biological activities .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-(3-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-10-5-4-6-11(9-10)21-15(17)14(19-20-21)16-18-12-7-2-3-8-13(12)22-16/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZKYUFKRYTNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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